molecular formula C7H8N6OS B14158084 2-(7H-purin-6-ylsulfanyl)acetohydrazide CAS No. 6315-15-7

2-(7H-purin-6-ylsulfanyl)acetohydrazide

Cat. No.: B14158084
CAS No.: 6315-15-7
M. Wt: 224.25 g/mol
InChI Key: HYSYTVDBONGUGM-UHFFFAOYSA-N
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Description

2-(7H-purin-6-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C7H8N6OS. It is known for its unique structure, which includes a purine ring system attached to an acetohydrazide moiety through a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-purin-6-ylsulfanyl)acetohydrazide typically involves the reaction of 6-mercaptopurine with chloroacetic acid hydrazide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatographic techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(7H-purin-6-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7H-purin-6-ylsulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7H-purin-6-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl and hydrazide groups play crucial roles in these interactions, facilitating strong binding to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7H-purin-6-ylsulfanyl)acetohydrazide is unique due to its specific sulfanyl linkage to the purine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

6315-15-7

Molecular Formula

C7H8N6OS

Molecular Weight

224.25 g/mol

IUPAC Name

2-(7H-purin-6-ylsulfanyl)acetohydrazide

InChI

InChI=1S/C7H8N6OS/c8-13-4(14)1-15-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1,8H2,(H,13,14)(H,9,10,11,12)

InChI Key

HYSYTVDBONGUGM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(=O)NN

Origin of Product

United States

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